molecular formula C14H20N2O2 B596924 Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate CAS No. 1245649-33-5

Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate

Cat. No.: B596924
CAS No.: 1245649-33-5
M. Wt: 248.326
InChI Key: XPQDOUKRHNPOQO-UHFFFAOYSA-N
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Description

Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate (CAS: 1245649-33-5) is a heterocyclic carbamate derivative with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.33 g/mol . Structurally, it features a pyrrolidine ring substituted with a methyl group and a benzyl carbamate moiety. The compound is described as a yellow oil with 97.4% purity in its commercial form .

Properties

IUPAC Name

benzyl N-methyl-N-(pyrrolidin-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-16(10-13-7-8-15-9-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQDOUKRHNPOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCNC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696724
Record name Benzyl methyl[(pyrrolidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-33-5
Record name Benzyl methyl[(pyrrolidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate typically involves the reaction of benzyl chloroformate with methyl(pyrrolidin-3-ylmethyl)amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate belongs to a broader class of pyrrolidine-containing carbamates. Below is a comparative analysis of its structural analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
This compound C₁₄H₂₀N₂O₂ 248.33 Methyl, benzyl carbamate Not reported
Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate C₁₅H₂₁N₃O₂ 275.35 Azetidine ring, pyrrolidine Not reported
Benzyl (2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)carbamate C₂₁H₂₆N₂O₃ 354.44 Hydroxypyrrolidine, phenylethyl chain Not reported
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate C₁₈H₁₇ClN₂O₃ 344.79 3-Chlorophenyl, ketone IC₅₀ = 0.12 µM (AChE inhibition)

Key Observations :

  • The introduction of azetidine (a four-membered ring) in the analog from increases molecular weight and rigidity compared to the parent compound.
  • Electron-withdrawing groups (e.g., 3-chlorophenyl in ) correlate with high acetylcholinesterase (AChE) inhibitory activity (IC₅₀ = 0.12 µM), suggesting substituents critically modulate pharmacological potency.

Key Observations :

  • Electron-donating groups (e.g., methyl, methoxy) on benzyl carbamates yield 77–85% with near-perfect enantioselectivity (>99% ee), while electron-withdrawing groups (e.g., nitro) reduce yields slightly (74–80%) .

Key Observations :

  • Structural modifications influence toxicity. The azetidine analog exhibits additional hazards (skin corrosion, respiratory irritation) compared to the target compound.
  • Chlorophenyl-substituted carbamates () show high enzyme selectivity but lack explicit toxicity data, underscoring the need for comprehensive safety profiling in drug development.

Biological Activity

Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzyl group, a methyl group, and a pyrrolidine ring, which contribute to its unique reactivity and biological profile. The compound can be represented as follows:

C14H20N2O2\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_2

This structure allows for various interactions with biological targets, particularly in neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may function as an inhibitor or modulator of certain biological pathways, particularly those involved in pain modulation and neuroprotection.

  • Neuroprotective Effects : Studies suggest that the compound may influence neurotransmitter systems related to dopamine and serotonin, potentially offering therapeutic benefits for neurological disorders.
  • Analgesic Properties : Preliminary findings indicate that it might interact with opioid receptors, contributing to its analgesic effects.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, yielding promising results:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
NeuroprotectionSuggested influence on neurotransmitter systems; potential for treating neurological disorders.
AnalgesicIndicated binding affinity to opioid receptors; potential use in pain management therapies.
Inhibition of metalloproteasesDemonstrated effectiveness in treating conditions associated with vasoconstriction.

Case Study: Neuroprotective Properties

In a study focusing on the neuroprotective properties of related compounds, this compound was evaluated for its ability to protect neuronal cells from oxidative stress. The results indicated a significant reduction in cell death when treated with the compound compared to control groups, highlighting its potential application in developing neuroprotective drugs.

Case Study: Pain Management

Another investigation assessed the analgesic effects of this compound in animal models. The compound demonstrated a dose-dependent reduction in pain response, suggesting its efficacy as a pain management agent.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Benzyl carbamate Lacks pyrrolidine groupLimited neuroprotective effects
Methyl carbamate Simplified structureReduced interaction with receptors
Pyrrolidinyl carbamate Lacks benzyl and methyl groupsPotentially similar neuroactive effects

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